molecular formula C6H7ClN2OS B2409011 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide CAS No. 575497-12-0

2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide

Cat. No.: B2409011
CAS No.: 575497-12-0
M. Wt: 190.65
InChI Key: ODWMWRAOMBZILP-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide typically involves the reaction of 2-chloroacetyl chloride with 5-methylthiazole-2-amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chloroacetyl chloride+5-methylthiazole-2-amineThis compound+HCl\text{2-chloroacetyl chloride} + \text{5-methylthiazole-2-amine} \rightarrow \text{this compound} + \text{HCl} 2-chloroacetyl chloride+5-methylthiazole-2-amine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic substitution: Products include substituted thiazoles with various functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines and alcohols.

Scientific Research Applications

2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Biological Studies: The compound is used in studies to understand the biological activity of thiazole derivatives and their interactions with various enzymes and receptors.

    Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide is not well-documented. based on its structure, it is likely to interact with biological targets through the thiazole ring and the acetamide moiety. These interactions may involve binding to enzymes or receptors, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(thiazol-2-yl)-acetamide: Similar structure but lacks the methyl group on the thiazole ring.

    2-Chloro-N-(5-ethyl-thiazol-2-yl)-acetamide: Similar structure but has an ethyl group instead of a methyl group on the thiazole ring.

    2-Chloro-N-(4-methyl-thiazol-2-yl)-acetamide: Similar structure but the methyl group is positioned differently on the thiazole ring.

Uniqueness

2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide is unique due to the specific positioning of the methyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may result in different binding affinities and selectivities compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-4-3-8-6(11-4)9-5(10)2-7/h3H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWMWRAOMBZILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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